molecular formula C24H19N3O8 B12503313 (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-dinitrophenyl)propanoic acid

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-dinitrophenyl)propanoic acid

Cat. No.: B12503313
M. Wt: 477.4 g/mol
InChI Key: BBSAAJIMRIRWEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-dinitrophenyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a dinitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-dinitrophenyl)propanoic acid typically involves multiple steps:

    Fmoc Protection:

    Formation of the Propanoic Acid Backbone: This step involves the formation of the propanoic acid backbone through various organic reactions, such as aldol condensation or Michael addition.

    Introduction of the Dinitrophenyl Group: The dinitrophenyl group can be introduced through nitration reactions, where a phenyl ring is treated with a nitrating agent like nitric acid.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: Reduction of the nitro groups to amines can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dinitrophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Protecting Groups: The Fmoc group is widely used in peptide synthesis to protect amine functionalities.

    Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

Biology

    Bioconjugation: The compound can be used to modify biomolecules for various applications, including drug delivery and imaging.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals due to its unique structural features.

Industry

    Material Science: The compound may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-dinitrophenyl)propanoic acid would depend on its specific application. For example, in peptide synthesis, the Fmoc group protects the amine functionality, preventing unwanted reactions until it is selectively removed under mild conditions.

Comparison with Similar Compounds

Similar Compounds

    ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Similar structure but lacks the dinitrophenyl group.

    ®-2-((((tert-Butoxycarbonyl)amino)-3-(2,4-dinitrophenyl)propanoic acid: Similar structure but uses a different protecting group.

Uniqueness

The presence of both the Fmoc protecting group and the dinitrophenyl group makes ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-dinitrophenyl)propanoic acid unique. This combination allows for specific reactivity and applications that are not possible with other compounds.

Properties

IUPAC Name

3-(2,4-dinitrophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O8/c28-23(29)21(11-14-9-10-15(26(31)32)12-22(14)27(33)34)25-24(30)35-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20-21H,11,13H2,(H,25,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSAAJIMRIRWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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